molecular formula C4H13Cl2N5 B14000367 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride

3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride

Cat. No.: B14000367
M. Wt: 202.08 g/mol
InChI Key: BQLVOFPATWIUOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride involves the inhibition of hepatic glucose production and enhancement of insulin sensitivity. It acts on the liver to reduce gluconeogenesis and increases glucose uptake in peripheral tissues. The molecular targets include AMP-activated protein kinase (AMPK) and other key enzymes involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and extensive clinical use. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for managing type 2 diabetes .

Properties

Molecular Formula

C4H13Cl2N5

Molecular Weight

202.08 g/mol

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride

InChI

InChI=1S/C4H11N5.2ClH/c1-9(2)4(7)8-3(5)6;;/h1-2H3,(H5,5,6,7,8);2*1H

InChI Key

BQLVOFPATWIUOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl.Cl

Origin of Product

United States

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